Benzonitrile, 4-[bis(acetyloxy)methyl]-
Description
Benzonitrile derivatives are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The compound Benzonitrile, 4-[bis(acetyloxy)methyl]- features a benzonitrile core substituted at the para position with a bis(acetyloxy)methyl group. This structure introduces ester functionalities that enhance solubility and reactivity, making it valuable for applications such as drug synthesis and epoxy curing agents .
Properties
CAS No. |
36735-42-9 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
[acetyloxy-(4-cyanophenyl)methyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)16-12(17-9(2)15)11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3 |
InChI Key |
KWXXFQPCYCMTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)C#N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[bis(acetyloxy)methyl]- typically involves the reaction of benzonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: Benzonitrile
Reagent: Acetic anhydride
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Elevated temperature (around 80-100°C), inert atmosphere (e.g., nitrogen)
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-[bis(acetyloxy)methyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to form the corresponding hydroxyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Formation of 4-hydroxybenzonitrile
Reduction: Formation of 4-aminobenzonitrile
Substitution: Formation of various substituted benzonitrile derivatives
Scientific Research Applications
Benzonitrile, 4-[bis(acetyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions The nitrile group can interact with nucleophiles, leading to the formation of various derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The bis(acetyloxy)methyl group distinguishes 4-[bis(acetyloxy)methyl]benzonitrile from other benzonitrile derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Key Observations:
- Substituent Influence : The bis(acetyloxy)methyl group likely increases polarity and hydrolytic susceptibility compared to alkoxymethyl (e.g., 4-[[(2-methylhexyl)oxy]methyl]benzonitrile) or pyridinylcarbonyl substituents. This enhances solubility in polar solvents but may reduce stability under acidic/basic conditions .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structure and purity of Benzonitrile, 4-[bis(acetyloxy)methyl]-?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, acetyloxy C=O ~1740 cm⁻¹) by comparing to reference spectra of structurally similar benzonitrile derivatives .
- NMR Spectroscopy : Use H and C NMR to resolve the acetyloxy methyl groups (δ ~2.0–2.3 ppm for CHCOO) and nitrile substitution patterns. Cross-validate with DEPT-135 for quaternary carbon assignments .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and observe fragmentation patterns (e.g., loss of acetyl groups) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing by growing single crystals in polar aprotic solvents (e.g., acetonitrile) .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors, as benzonitrile derivatives may release irritants (e.g., HCN under extreme conditions) .
- Storage : Keep in a tightly sealed container under inert gas (N or Ar) at 2–8°C. Avoid exposure to moisture, acids, or bases to prevent hydrolysis of acetyloxy groups .
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze nitrile groups into less toxic carboxylates .
Q. How can researchers synthesize Benzonitrile, 4-[bis(acetyloxy)methyl]- and validate its intermediates?
- Methodological Answer :
- Synthetic Route :
Start with 4-(hydroxymethyl)benzonitrile.
Protect hydroxyl groups via acetylation using acetic anhydride and a catalyst (e.g., DMAP or HSO) .
- Intermediate Validation :
- Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent).
- Confirm intermediate structures using H NMR to track acetyl group incorporation (δ ~2.0 ppm) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at elevated temperatures to assess dynamic effects (e.g., hindered rotation of acetyloxy groups) .
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, resolving overlaps from aromatic or acetyloxy protons .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to validate assignments .
Q. What mechanistic insights govern the hydrolysis of acetyloxy groups under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Studies :
- Acidic Hydrolysis (pH < 3) : Monitor via HPLC for gradual formation of 4-(hydroxymethyl)benzonitrile and acetic acid. Use Arrhenius plots to determine activation energy .
- Basic Hydrolysis (pH > 10) : Track rapid deacetylation via pH-stat titration. Note potential side reactions (e.g., nitrile hydrolysis to amides/carboxylic acids under strong bases) .
- Isotope Labeling : Use O-labeled water to trace oxygen incorporation in hydrolysis products via MS .
Q. How can this compound be utilized in cross-coupling reactions to synthesize complex heterocycles?
- Methodological Answer :
- Buchwald-Hartwig Amination : React with aryl halides and Pd catalysts to introduce nitrogen-containing substituents. Optimize ligand choice (e.g., XPhos) for regioselectivity .
- Cyano Group Functionalization : Convert nitrile to tetrazole via [3+2] cycloaddition with NaN under acidic conditions. Validate product purity by N NMR .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives to generate triazole-linked hybrids .
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
